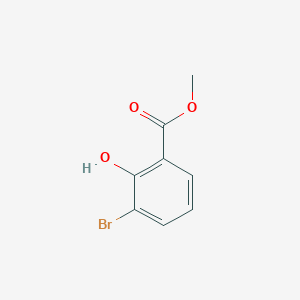

Methyl 3-bromo-2-hydroxybenzoate

Descripción general

Descripción

Methyl 3-bromo-2-hydroxybenzoate is a chemical compound used as a reactant in the preparation of selective inhibitors . It is involved in the unsymmetrical Ullman reaction between methyl 5-bromovanillate and methyl 3-bromo-4-hydroxybenzoate .

Synthesis Analysis

The synthesis of Methyl 3-bromo-2-hydroxybenzoate involves an unsymmetrical Ullman reaction between methyl 5-bromovanillate and methyl 3-bromo-4-hydroxybenzoate . This reaction yields all the three possible dicarbomethoxy-dibenzo-p-dioxins, which are separated by repeated chromatography over silica gel .Molecular Structure Analysis

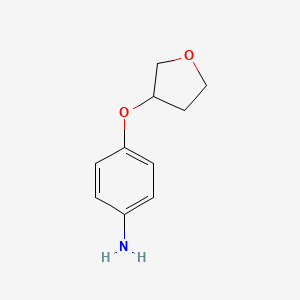

The molecular formula of Methyl 3-bromo-2-hydroxybenzoate is C8H7BrO3 . Its InChI code is 1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 .Chemical Reactions Analysis

Methyl 3-bromo-2-hydroxybenzoate is used as a reactant in the preparation of selective inhibitors . It participates in the unsymmetrical Ullman reaction, yielding all the three possible dicarbomethoxy-dibenzo-p-dioxins .Physical And Chemical Properties Analysis

Methyl 3-bromo-2-hydroxybenzoate has a molecular weight of 231.05 . It is a solid at room temperature and should be stored in a dry environment .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions :

- Methyl 3-bromo-2-hydroxybenzoate derivatives have been synthesized through silica gel-promoted Diels–Alder reactions, demonstrating potential in organic synthesis processes. These derivatives are suitable substrates for Pd-catalyzed cross-coupling reactions, even with sterically hindered structures (Shinohara et al., 2014).

Pharmaceutical and Cosmetic Applications :

- Methyl 4-hydroxybenzoate, a compound closely related to methyl 3-bromo-2-hydroxybenzoate, has been extensively used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. The compound's structure and intermolecular interactions have been analyzed through single-crystal X-ray studies (Sharfalddin et al., 2020).

Photodynamic Therapy for Cancer Treatment :

- Derivatives of methyl 3-bromo-2-hydroxybenzoate have been used in the synthesis of new zinc phthalocyanines. These compounds show promising potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Biological Activity and Molecular Studies :

- The compound and its related derivatives have been subjects of various biological activity studies, including the action of methyl hydroxybenzoate on nervous conduction, indicating its relevance in neurological research (Nathan & Sears, 1961).

Environmental Chemistry and Water Treatment :

- Studies on the photodegradation of parabens (related to methyl 3-bromo-2-hydroxybenzoate) have been conducted to understand their transformation in water treatment processes, highlighting the compound's relevance in environmental chemistry (Gmurek et al., 2015).

Chemical Synthesis and Organic Chemistry Applications :

- Research has been conducted on the synthesis of various derivatives of methyl 3-bromo-2-hydroxybenzoate, demonstrating its utility in the field of organic chemistry and the synthesis of complex molecules (Clarke et al., 1973).

Safety and Hazards

Methyl 3-bromo-2-hydroxybenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental release, personnel should be evacuated to safe areas, and all sources of ignition should be removed .

Mecanismo De Acción

Mode of Action

The mode of action of Methyl 3-bromo-2-hydroxybenzoate involves several chemical reactions. It is known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This compound can also participate in SN1 or SN2 reactions, depending on the nature of the benzylic halides .

Biochemical Pathways

Methyl 3-bromo-2-hydroxybenzoate is involved in various biochemical pathways. It is used as a reactant in the preparation of selective inhibitors . It participates in the unsymmetrical Ullman reaction, yielding dicarbomethoxy-dibenzo-p-dioxins .

Propiedades

IUPAC Name |

methyl 3-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHOTUVSKJWGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90706842 | |

| Record name | Methyl 3-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-2-hydroxybenzoate | |

CAS RN |

28165-45-9 | |

| Record name | Methyl 3-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-](/img/structure/B1422642.png)

![Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1422648.png)

![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1422653.png)

![2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1422660.png)

![6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1422661.png)